molecular formula C7H6ClFO B13550465 4-(Chloromethyl)-3-fluorophenol

4-(Chloromethyl)-3-fluorophenol

Cat. No.: B13550465
M. Wt: 160.57 g/mol
InChI Key: QTVBLQFQCAHXII-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-fluorophenol is a fluorinated phenolic compound featuring a chlorine-bearing methyl group (-CH$_2$Cl) at the 4-position and a fluorine atom at the 3-position of the aromatic ring. The chloromethyl group confers unique electrophilic properties, enabling nucleophilic substitution reactions, while the fluorine atom enhances electronic withdrawal, increasing the phenol's acidity compared to non-fluorinated analogs. This compound is likely utilized as an intermediate in pharmaceuticals and agrochemicals, similar to other fluorophenol derivatives ().

Properties

Molecular Formula

C7H6ClFO

Molecular Weight

160.57 g/mol

IUPAC Name

4-(chloromethyl)-3-fluorophenol

InChI

InChI=1S/C7H6ClFO/c8-4-5-1-2-6(10)3-7(5)9/h1-3,10H,4H2

InChI Key

QTVBLQFQCAHXII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-fluorophenol can be achieved through several methods. One common approach involves the chloromethylation of 3-fluorophenol. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring of 3-fluorophenol to form the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound. Safety measures are crucial due to the reactive nature of the chloromethylating agents and the potential hazards associated with handling chlorinated compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-3-fluorophenol

  • Structural Difference : Replaces the chloromethyl (-CH$_2$Cl) group with a chlorine atom directly attached to the ring ().
  • Key Properties :
    • Higher acidity due to the stronger electron-withdrawing effect of Cl vs. CH$_2$Cl.
    • Molecular weight: 146.55 g/mol (C$6$H$4$ClFO).
  • Applications : Used in cross-coupling reactions and as a precursor for bioactive molecules ().

3-Chloro-4-fluorophenol

  • Structural Difference : Positional isomer with Cl at 3 and F at 4 (vs. F at 3 and CH$_2$Cl at 4 in the target compound) ().
  • Key Properties :
    • Altered electronic distribution affects regioselectivity in electrophilic substitutions.
    • Molecular weight: 146.55 g/mol (identical formula, different substitution pattern).
  • Applications : Preferred in syntheses requiring specific substitution patterns for drug intermediates ().

4-(Aminomethyl)-3-fluorophenol Hydrochloride

  • Structural Difference : Replaces -CH$2$Cl with -CH$2$NH$_2$·HCl ().
  • Key Properties: Basic amino group enables participation in amide bond formation or protonation-dependent solubility. Molecular weight: 189.60 g/mol (C$7$H$8$FNO·HCl).
  • Applications : Used in peptide conjugates or as a ligand in coordination chemistry ().

4-Fluoro-3-(trifluoromethyl)phenol

  • Structural Difference : Replaces -CH$2$Cl with -CF$3$ ().
  • Key Properties :
    • Stronger electron-withdrawing effect from -CF$3$ increases acidity (pKa ~5–6) compared to -CH$2$Cl.
    • Molecular weight: 194.10 g/mol (C$7$H$4$F$_4$O).
  • Applications : Utilized in liquid crystals and superparamagnetic materials due to enhanced lipophilicity ().

4-Chloro-3-ethylphenol

  • Structural Difference : Replaces -CH$2$Cl with -CH$2$CH$_3$ ().
  • Key Properties: Ethyl group donates electrons via induction, reducing phenol acidity compared to chloromethyl. Molecular weight: 156.61 g/mol (C$8$H$9$ClO).
  • Applications : Studied for biological activity in muscle cell calcium regulation ().

Comparative Data Table

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
4-(Chloromethyl)-3-fluorophenol 4-CH$_2$Cl, 3-F C$7$H$6$ClFO 160.57 Electrophilic CH$_2$Cl; moderate acidity Pharmaceutical intermediates
4-Chloro-3-fluorophenol 4-Cl, 3-F C$6$H$4$ClFO 146.55 High acidity; direct halogenation Cross-coupling reactions
4-Fluoro-3-(trifluoromethyl)phenol 4-F, 3-CF$_3$ C$7$H$4$F$_4$O 194.10 Very high acidity; lipophilic Ferroelectric materials
4-(Aminomethyl)-3-fluorophenol 4-CH$2$NH$2$, 3-F C$7$H$8$FNO 153.14 Basic; nucleophilic sites Peptide synthesis

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